molecular formula C30H30O7 B12435531 3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid

3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid

Cat. No.: B12435531
M. Wt: 502.6 g/mol
InChI Key: SYZSSLLFRVDRHL-UHFFFAOYSA-N
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Description

5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carboxybenzoyl group, a methoxyphenyl group, and a hexenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:

    Formation of the Carboxybenzoyl Intermediate: This step involves the reaction of a suitable benzoyl chloride with a carboxylic acid derivative under controlled conditions to form the carboxybenzoyl intermediate.

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a methoxy group under controlled conditions to form the methoxyphenyl intermediate.

    Coupling of Intermediates: The carboxybenzoyl and methoxyphenyl intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final compound.

Industrial Production Methods

The industrial production of 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles (amines, thiols) in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may yield halogenated or nucleophilic substitution products.

Scientific Research Applications

5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as a reagent in organic synthesis, and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or interacts with.

    Pathways: Cellular signaling pathways that are modulated by the compound, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Carboxybenzoyl)-2-((6-(4-hydroxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(3-Carboxybenzoyl)-2-((6-(4-methylphenyl)-5-hexenyl)oxy)benzenepropanoic acid: Similar structure but with a methyl group instead of a methoxy group.

    5-(3-Carboxybenzoyl)-2-((6-(4-chlorophenyl)-5-hexenyl)oxy)benzenepropanoic acid: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

5-(3-Carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-(2-carboxyethyl)-4-[6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZSSLLFRVDRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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